molecular formula C8H15BrO2 B1314197 tert-Butyl 2-bromobutanoate CAS No. 24457-21-4

tert-Butyl 2-bromobutanoate

Cat. No.: B1314197
CAS No.: 24457-21-4
M. Wt: 223.11 g/mol
InChI Key: RIUJWUWLGXBICR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromobutanoate involves its interaction with various molecular targets. Similar compounds, such as tert-butanol, have been found to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Biological Activity

tert-Butyl 2-bromobutanoate, with the chemical formula C8_8H15_{15}BrO2_2 and CAS number 24457-21-4, is an organic compound classified as a brominated ester. This compound has garnered interest due to its potential biological activities and applications in synthetic organic chemistry. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and related fields.

PropertyValue
Molecular FormulaC8_8H15_{15}BrO2_2
Molecular Weight223.11 g/mol
Boiling Point72°C to 76°C (12 mmHg)
Density1.2 g/cm³
Purity98%

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. For example, similar esters have shown effectiveness against various bacterial strains by disrupting cell membranes or inhibiting key metabolic pathways . While specific studies on this compound are scarce, its structural similarity to other bioactive brominated esters suggests potential antimicrobial efficacy.

Case Studies

  • Synthesis of Bioactive Derivatives : A study highlighted the use of this compound as a precursor in synthesizing biologically active derivatives. For instance, derivatives synthesized from this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Phase Transfer Catalysis : The compound has been utilized in phase transfer catalysis, enhancing the efficiency of reactions that lead to bioactive compounds. This method allows for the synthesis of complex molecules that may possess therapeutic properties .
  • Quorum Sensing Inhibition : Related studies have investigated the role of brominated compounds in inhibiting quorum sensing (QS) in bacteria, thereby reducing virulence factors. Such activities suggest that this compound might also influence bacterial communication systems, potentially leading to reduced pathogenicity .

Research Findings

Recent research has focused on the broader implications of brominated compounds in biological systems:

  • Mechanism of Action : Brominated esters are hypothesized to interfere with lipid bilayers, affecting membrane integrity and function, which may explain their antimicrobial properties .
  • Synergistic Effects : Combinations of brominated compounds with other agents have shown enhanced biological activity. For example, when combined with nanoparticles, certain derivatives exhibited improved inhibition of biofilm formation and virulence factor production in pathogenic bacteria .

Properties

IUPAC Name

tert-butyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJWUWLGXBICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519803
Record name tert-Butyl 2-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24457-21-4
Record name tert-Butyl 2-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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